molecular formula C20H12O4 B8649615 5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione

5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione

Cat. No.: B8649615
M. Wt: 316.3 g/mol
InChI Key: JLTHLUSBQITEKE-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione is a useful research compound. Its molecular formula is C20H12O4 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

5-(4-phenylphenoxy)-2-benzofuran-1,3-dione

InChI

InChI=1S/C20H12O4/c21-19-17-11-10-16(12-18(17)20(22)24-19)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H

InChI Key

JLTHLUSBQITEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)OC4=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.66 parts (0.004 mole) of 4-fluorophthalic anhydride in 3 parts of sulfolane, was added 0.68 parts (0.004 mole) of p-phenylphenol and 0.23 parts (0.004 mole) of potassium fluoride. The mixture was heated and maintained at a temperature of about 175°-200°, with stirring for a period of about 5 hours.
Quantity
0.004 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.004 mol
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reactant
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0.004 mol
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Synthesis routes and methods II

Procedure details

A 1 L 3-necked round-bottomed flask was equipped with a condenser, mechanical stirrer, and an addition funnel. The flask was charged with 4-(4-phenylphenoxy)-phthalonitrile (71 g, 0.24 mole) and acetic acid (450 mL). The addition funnel was filled with 70% sulfuric acid (200 mL). The solution was heated to 120° C., and then sulfuric was added drop-wise into the reaction mixture over 2 hours. The resulting mixture was refluxed overnight (12 hours). The reaction mixture was cooled to room temperature, and poured into an ice-water mixture (˜1 kg). The product precipitated out as a pale brown powder. The powder was collected by filtration, and it was further purified by recrystallization using acetic anhydride (255 mL). The crystal was collected by filtration and dried in a vacuum oven at 150° C. overnight to give the desired product (75.0 g, 99% yield). MP 199° C. 1H NMR (δ, D6-DMSO): 8.11 (d, 1H), 7.82 (d, 2H), 7.71 (d, 2H), 7.58 (dd, 1H), 7.55-7.35 (m, 4H), 7.30 (d, 2H).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
99%

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